(2-{[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine
Overview
Description
The compound (2-{[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine is a heterocyclic organic molecule featuring an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized via cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones. The methylation at the 8-position can be achieved using methyl iodide in the presence of a base like potassium carbonate.
The next step involves the introduction of the thioether linkage. This can be accomplished by reacting the 8-methylimidazo[1,2-a]pyridine with a thiol derivative, such as thiophenol, under basic conditions to form the thioether bond. Finally, the amine group is introduced through nucleophilic substitution reactions, often using an amine precursor and suitable activating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis and purification systems would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-{[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-{[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-{[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. The thioether and amine groups can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure and exhibit similar biological activities.
Thioether-containing compounds: These compounds have similar chemical reactivity due to the presence of the thioether linkage.
Aminophenyl derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.
Uniqueness
(2-{[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine is unique due to the specific combination of the imidazo[1,2-a]pyridine core, thioether linkage, and amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-5-4-8-18-9-12(17-15(11)18)10-19-14-7-3-2-6-13(14)16/h2-9H,10,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECWQCZPGPYYJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CSC3=CC=CC=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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